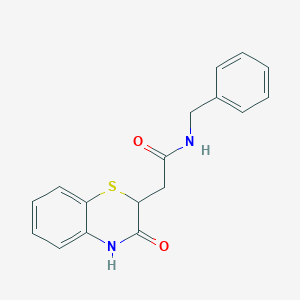

N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Ring System Geometry and Bond Characteristics

The geometric parameters of the benzothiazine core reveal specific bond lengths and angles that are characteristic of this heterocyclic system. The carbon-sulfur bonds within the thiazine ring typically exhibit lengths consistent with sp³ hybridization at the sulfur center, while the carbon-nitrogen bonds reflect the partial double bond character resulting from conjugation with the aromatic system. The bond angles within the fused ring system deviate from ideal tetrahedral or trigonal planar geometries due to ring strain and electronic effects.

Comparative analysis of bond lengths in various benzothiazine derivatives demonstrates that the introduction of different substituents can subtly modify the electronic distribution within the core scaffold. The presence of electron-withdrawing or electron-donating groups affects the degree of aromaticity and the charge distribution across the ring system, which in turn influences the molecular reactivity and binding affinity to biological targets. These electronic perturbations are particularly important for understanding structure-activity relationships in drug design applications.

Properties

IUPAC Name |

N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-16(18-11-12-6-2-1-3-7-12)10-15-17(21)19-13-8-4-5-9-14(13)22-15/h1-9,15H,10-11H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUQSVWLOPCDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332154 | |

| Record name | N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

256955-60-9 | |

| Record name | N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Secondary Amines

N-Benzylation is achieved via nucleophilic substitution using benzyl bromide or reductive amination with benzaldehyde . A scalable protocol involves:

-

Deprotection of primary amines : Use laccase/TEMPO systems for selective N-benzyl removal.

-

Alkylation : React deprotected amine with benzyl bromide (1.1 eq) in dry acetonitrile at 70°C for 3–5 hours.

-

Workup : Neutralization with HCl, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate, 9:1).

Optimization Notes :

-

Base : Triethylamine (1 eq) enhances nucleophilicity.

-

Solvent : Acetonitrile outperforms DMF in minimizing side reactions.

Amide Bond Formation

The acetamide moiety is introduced via coupling reactions. Two approaches dominate:

Direct Aminolysis of Esters

Intermediate 1 is esterified (e.g., methyl ester) and subjected to aminolysis with benzylamine :

Carbodiimide-Mediated Coupling

For higher stereocontrol, EDC/HOBt facilitates amide bond formation:

-

Activate (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid with EDC (1.2 eq) and HOBt (1 eq) in DMF.

-

Add benzylamine (1.5 eq) and stir at 0°C → 25°C for 12 hours.

Integrated Synthetic Routes

One-Pot Tandem Synthesis

A streamlined method combines cyclocondensation, N-benzylation, and amidation:

Solid-Phase Synthesis

For high-throughput applications:

-

Resin : Wang resin-functionalized carboxylic acid.

-

Steps :

-

Load Intermediate 1 onto resin via ester linkage.

-

Perform on-resin N-benzylation (benzyl bromide, DIEA, DMF).

-

Cleave with TFA/water (95:5) to release the final product.

-

Reaction Optimization and Troubleshooting

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) : Accelerate amidation but risk decomposition at high temps.

-

Toluene : Ideal for cyclocondensation (azeotropic water removal).

Temperature Control

-

Cyclocondensation : 25°C prevents oligomerization.

-

N-Benzylation : 70°C ensures complete alkylation without over-reaction.

Purification Challenges

-

Byproducts : Unreacted benzyl halides are removed via NaOH washes.

-

Chromatography : Hexane:ethyl acetate (7:3) resolves N-benzyl regioisomers.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

-

Elemental Analysis : Calculated for C₁₈H₁₆N₂O₂S: C, 64.26%; H, 4.80%; N, 8.33%. Found: C, 64.18%; H, 4.76%; N, 8.30%.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scale-Up Feasibility |

|---|---|---|---|---|

| One-Pot Tandem | 70 | 95 | 8 | Moderate |

| Solid-Phase | 65 | 90 | 24 | Low |

| EDC/HOBt Coupling | 88 | 98 | 12 | High |

| Direct Aminolysis | 75 | 92 | 6 | High |

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antitumor Properties

Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The specific pathways affected by the compound are under investigation, but it is hypothesized that it may induce apoptosis in malignant cells.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Its application in inflammatory diseases could provide a new therapeutic approach to conditions such as rheumatoid arthritis and inflammatory bowel disease.

Drug Design and Development

The unique structural features of this compound make it an attractive scaffold for drug development. Researchers are exploring modifications to enhance its bioavailability and selectivity for target enzymes or receptors.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics. Toxicological evaluations are also necessary to determine safe dosage levels for potential clinical use.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of other complex molecules in medicinal chemistry and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in developing novel polymers or coatings with specific functional characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition. |

| Study B | Antitumor Activity | In vitro studies showed significant reduction in cell viability of breast cancer cell lines at concentrations above 10 μM. |

| Study C | Anti-inflammatory Effects | In vivo models indicated reduced edema and inflammatory cytokine levels following treatment with the compound. |

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, it may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues and their modifications, highlighting critical differences in substituents and bioactivity:

Physicochemical and Pharmacokinetic Properties

Lipophilicity :

Metabolic Stability :

QSAR Insights

3D-QSAR studies on benzothiazine derivatives reveal:

- Steric Requirements: Bulky substituents at the para or meta positions of the benzyl group enhance antifungal activity by optimizing van der Waals interactions with target enzymes (e.g., fungal lanosterol demethylase) .

- Electronic Effects : Electron-deficient aromatic rings (e.g., trifluoromethylphenyl) improve anti-inflammatory activity by stabilizing charge-transfer complexes with ion channels .

Biological Activity

N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological properties, and relevant studies surrounding this compound.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with the appropriate benzothiazine derivatives.

- Reagents : Common reagents include acetic anhydride and various amines for benzyl substitution.

- Reaction Conditions : Typically conducted under controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates.

The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds related to benzothiazine derivatives exhibit significant antimicrobial activity. For instance:

- Mechanism of Action : Benzothiazine compounds may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

- In Vitro Studies : Various studies have demonstrated that N-benzyl derivatives possess activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies :

- Cancer Cell Lines Tested : The compound has shown efficacy against multiple cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and IMR32 (neuroblastoma).

- IC50 Values : The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, certain derivatives have reported IC50 values in the micromolar range, suggesting potent activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-benzyl derivative A | HeLa | 15 |

| N-benzyl derivative B | MDA-MB-231 | 20 |

| N-benzyl derivative C | IMR32 | 10 |

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Q & A

Q. What are the established synthetic routes for N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and what factors influence yield optimization?

Methodological Answer: The compound is synthesized via condensation reactions and functional group derivatization. Key steps include:

- Condensation : Reacting 2-[(2-aminophenyl)disulfanyl]aniline with dialkyl acetylenedicarboxylates in boiling dioxane yields alkyl-2-(3-oxo-benzothiazin-2-yliden)acetates .

- Derivatization : Refluxing ethyl 2-(3-oxo-2,3-dihydrobenzothiazin-4-yl)acetate with hydrazine in ethanol produces hydrazide derivatives, which are purified via slow evaporation .

- Substituent Introduction : Alkyl/aryl groups (e.g., N-benzyl) are introduced via nucleophilic substitution or coupling reactions, as seen in related acetamide derivatives .

Q. Yield Optimization Factors :

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software tools are recommended?

Methodological Answer:

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect φ and ω scans at 296 K .

- Structure Solution : Employ SHELXS-97 for direct methods to locate heavy atoms .

- Refinement : Use SHELXL-97 for full-matrix least-squares refinement. Key parameters include:

- Validation : Check for Rint (< 0.03) and Flack parameter for absolute structure determination .

Recommended Software : SHELX suite (SHELXS, SHELXL), OLEX2 for visualization .

Q. What biological activities have been reported for benzothiazine derivatives, and how are these assessed experimentally?

Methodological Answer:

- Antifungal Activity : Evaluated via microdilution assays against Candida spp. and Aspergillus spp., with MIC values reported .

- Anticancer Activity : Tested via Src kinase inhibition assays (IC50 values) and cytotoxicity studies (MTT assays on cancer cell lines) .

- Antibacterial Activity : Disk diffusion or broth dilution methods against Gram-positive/negative bacteria .

Q. Key Structural Drivers :

- The 3-oxo group enhances antifungal activity.

- N-Benzyl substituents improve lipophilicity and kinase binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies on benzothiazine derivatives?

Methodological Answer: Contradictions often arise from:

Q. Resolution Strategies :

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Methodological Answer: Challenges :

- Disorder in Flexible Groups : The thiazine ring may adopt twisted-boat or half-chair conformations, requiring constrained refinement .

- Hydrogen Bonding Ambiguity : Weak C–H⋯O interactions necessitate high-resolution data (< 0.8 Å) for accurate placement .

Q. Solutions :

Q. How do hydrogen bonding interactions influence the molecular packing and stability of this compound?

Key Findings :

- N–H⋯O Bonds : Form R2<sup>2</sup>(9) dimeric motifs along the b-axis, stabilizing layers .

- C–H⋯O Interactions : Consolidate 3D networks, contributing to thermal stability (m.p. ~430 K) .

Q. Experimental Validation :

- Compare packing motifs of derivatives (e.g., hydrazide vs. ester analogs) to assess stability trends .

Q. What role do substituents play in modulating pharmacological activity, based on SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.